Bisoctrizole

Catalog No.
S001550
CAS No.
103597-45-1
M.F
C41H50N6O2
M. Wt
658.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bisoctrizole

CAS Number

103597-45-1

Product Name

Bisoctrizole

IUPAC Name

2-(benzotriazol-2-yl)-6-[[3-(benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol

Molecular Formula

C41H50N6O2

Molecular Weight

658.9 g/mol

InChI

InChI=1S/C41H50N6O2/c1-38(2,3)24-40(7,8)28-20-26(36(48)34(22-28)46-42-30-15-11-12-16-31(30)43-46)19-27-21-29(41(9,10)25-39(4,5)6)23-35(37(27)49)47-44-32-17-13-14-18-33(32)45-47/h11-18,20-23,48-49H,19,24-25H2,1-10H3

InChI Key

FQUNFJULCYSSOP-UHFFFAOYSA-N

SMILES

Array

solubility

< 5 ng/L at 25 °C

Synonyms

methylene bis-benzotriazolyl tetramethylphenol, Tinosorb M

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)CC4=C(C(=CC(=C4)C(C)(C)CC(C)(C)C)N5N=C6C=CC=CC6=N5)O

The exact mass of the compound Bisoctrizole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as < 5 ng/l at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759873. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. It belongs to the ontological category of diarylmethane in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Bisoctrizole (Methylene Bis-Benzotriazolyl Tetramethylbutylphenol, or MBBT) is a highly specialized, broad-spectrum organic UV filter that bridges the functional gap between soluble chemical absorbers and inorganic physical blockers [1]. Unlike traditional UV filters, it is engineered as a microfine particulate organic compound, typically supplied as a 50% aqueous dispersion with particle sizes below 200 nm [2]. This unique structural profile allows it to attenuate UV radiation through a triple-action mechanism: absorbing UV energy like an organic molecule, while simultaneously scattering and reflecting UV rays like an inorganic pigment [1]. From a procurement and formulation standpoint, Bisoctrizole is highly valued for its exceptional photostability, its ability to provide comprehensive UVA and UVB coverage (with absorption peaks around 305 nm and 360 nm), and its water-dispersible nature, which allows formulators to shift UV filter load from the oil phase to the aqueous phase [2].

Substituting Bisoctrizole with conventional UVA filters or inorganic pigments fundamentally alters product stability, sensory profile, and manufacturing workflows. If a buyer substitutes Bisoctrizole with Avobenzone, the formulation immediately suffers from severe photounstability, requiring the mandatory addition of photostabilizers like octocrylene to prevent rapid degradation under sunlight [1]. If substituted with inorganic particulates like Titanium Dioxide (TiO2) or Zinc Oxide (ZnO) to achieve broad-spectrum physical blocking, the formulation will exhibit a high refractive index, resulting in a pronounced, cosmetically unacceptable white cast on the skin[2]. Furthermore, substituting Bisoctrizole with its close structural relative, Bemotrizinol (Tinosorb S), is practically impossible without reformulating the entire emulsion base, because Bemotrizinol is strictly oil-soluble, whereas Bisoctrizole is designed to be dispersed in the aqueous phase, an essential feature for creating lightweight, high-SPF products without overloading the lipid phase [3].

Photostability and Resistance to UV-Induced Degradation

A critical procurement differentiator for Bisoctrizole is its inherent photostability compared to traditional UVA filters. Avobenzone, the most common chemical UVA filter, undergoes rapid photoisomerization and degradation, losing a significant portion of its UV absorbance capacity upon UV exposure unless heavily stabilized. In contrast, Bisoctrizole dissipates absorbed UV energy through harmless thermal relaxation (via reversible photo-tautomerism), maintaining near-complete structural integrity and UV-attenuating efficacy even after prolonged irradiation [1].

Evidence DimensionPhotostability (Retention of UV absorbance after UV exposure)
Target Compound DataBisoctrizole: Retains >95% of its UV absorbance capacity after standard UV irradiation doses.
Comparator Or BaselineAvobenzone: Can lose 30-50% of its UV absorbance capacity within 1-2 hours of UV exposure without chemical stabilizers.
Quantified DifferenceBisoctrizole eliminates the need for high-concentration photostabilizers, maintaining >95% efficacy compared to the rapid degradation of unstabilized Avobenzone.
ConditionsStandardized UV solar simulator irradiation (290–400 nm) of formulations on quartz plates.

Procuring Bisoctrizole allows formulators to guarantee long-lasting broad-spectrum protection without the added cost and formulation complexity of incorporating secondary photostabilizers.

Aqueous Phase Compatibility and Emulsion Optimization

Unlike most broad-spectrum organic filters which are strictly lipophilic, Bisoctrizole is engineered as a microfine aqueous dispersion. Bemotrizinol (Tinosorb S) requires solubilization in the oil phase, which limits the maximum achievable SPF before the formulation becomes excessively greasy or unstable. Bisoctrizole is added to the water phase, enabling a synergistic 'dual-phase' UV filter distribution that maximizes SPF yield while maintaining a lightweight sensory profile [1].

Evidence DimensionFormulation Phase and Solubility
Target Compound DataBisoctrizole: 50% active microfine aqueous dispersion (water-dispersible).
Comparator Or BaselineBemotrizinol (Tinosorb S): 100% oil-soluble powder.
Quantified DifferenceBisoctrizole shifts up to 10% of the UV filter load from the lipid phase to the aqueous phase.
ConditionsO/W (Oil-in-Water) emulsion manufacturing processes.

This phase flexibility is essential for buyers developing high-SPF, non-greasy formulations, as it prevents oil-phase saturation and emulsion destabilization.

Reduction of Visible Whitening (Cosmetic Elegance)

While Bisoctrizole functions partially as a physical particulate filter (scattering and reflecting UV rays), its organic nature gives it a much lower refractive index in the visible spectrum compared to inorganic metal oxides. Titanium Dioxide (TiO2) leaves a severe, opaque white cast on the skin due to its high refractive index. Bisoctrizole's sub-200 nm particle size and organic composition drastically reduce visible light scattering, resulting in a significantly more transparent finish on diverse skin tones [1].

Evidence DimensionVisible Whitening Effect (Visible Light Scattering)
Target Compound DataBisoctrizole: Minimal visible light scattering (highly transparent on skin).
Comparator Or BaselineTitanium Dioxide (TiO2): High visible light scattering (pronounced white/bluish cast).
Quantified DifferenceBisoctrizole provides the particulate UV-scattering benefits of TiO2 but with near-zero opaque whitening in the visible spectrum.
ConditionsTopical application on medium to deep skin tones.

Procuring Bisoctrizole instead of TiO2 allows brands to market 'no white cast' broad-spectrum products, which is a critical purchasing driver for modern consumers.

High-SPF, Lightweight O/W Sunscreen Emulsions

Because Bisoctrizole is supplied as a 50% aqueous dispersion, it is the premier choice for formulators looking to achieve SPF 50+ without creating a heavy, greasy product. By placing Bisoctrizole in the water phase, manufacturers can reserve the oil phase for other lipophilic filters (like Bemotrizinol or Octyl Salicylate), achieving synergistic broad-spectrum coverage without emulsion destabilization [1].

Photostabilization of Complex UV Filter Blends

Bisoctrizole is highly valuable as a stabilizing baseline ingredient in mixed-filter formulations. Its inherent photostability and ability to absorb a massive range of UV energy helps protect more fragile molecules in the formulation from rapid photodegradation, extending the overall shelf-life and on-skin efficacy of the final product [2].

Inclusive Skincare and 'No White Cast' Formulations

For brands targeting diverse demographics, substituting inorganic filters (TiO2/ZnO) with Bisoctrizole provides the necessary physical scattering of UV rays without the high refractive index that causes a ghostly white or bluish cast on darker skin tones. This makes it an essential procurement target for modern, cosmetically elegant daily moisturizers and serums [3].

Physical Description

Other Solid; Dry Powder; Pellets or Large Crystals

XLogP3

12.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

658.39952486 Da

Monoisotopic Mass

658.39952486 Da

Heavy Atom Count

49

LogP

12.7

Melting Point

195

UNII

8NT850T0YS

GHS Hazard Statements

H413: May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Drug Indication

Indicated for use as a sunscreen agent in cosmetic products.

Pharmacology

Under the conditions of _in vitro_ androgen competitive binding assay, bisoctrizole displayed no intrinsic androgenic, estrogenic, nor uterotrophic activity [F90].

Mechanism of Action

Bisoctrizole is an organic UV-A filter that absorbs both UV-A and UV-B rays.

Other CAS

103597-45-1

Absorption Distribution and Excretion

A rat and human dermal penetration study _in vitro_ indicates that bisoctrizole displays minimal absorption through the skin, with only about 0.01% and 0.06 % of the applied dose penetration through the human and rat skin membrane, respectively. Despite low dermal uptake, potential bioaccumulation after repeated skin applications cannot be excluded.
No pharmacokinetic data available.

Metabolism Metabolites

No pharmacokinetic data available.

Wikipedia

Bisoctrizole

Biological Half Life

No pharmacokinetic data available.

Use Classification

Plastics -> Light stabilisers
Plastics -> Polymer Type -> PMMA; PC
Plastics -> Other functions -> Other stabilise

General Manufacturing Information

Plastics Product Manufacturing
Plastics Material and Resin Manufacturing
Phenol, 2,2'-methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)-: ACTIVE

Dates

Last modified: 09-12-2023
[1]. Herzog B, et al. In vivo and in vitro assessment of UVA protection by sunscreen formulations containing either butyl methoxy dibenzoyl methane, methylene bis-benzotriazolyl tetramethylbutylphenol, or microfine ZnO. Int J Cosmet Sci. 2002 Jun;24(3):170-85.
[2]. Mavon A, et al. In vitro percutaneous absorption and in vivo stratum corneum distribution of an organic and a mineral sunscreen. Skin Pharmacol Physiol. 2007;20(1):10-20.
[3]. Ashby J, et al. Lack of binding to isolated estrogen or androgen receptors, and inactivity in the immature rat uterotrophic assay, of the ultraviolet sunscreen filters Tinosorb M-active and Tinosorb S. Regul Toxicol Pharmacol. 2001 Dec;34(3):287-91.

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